4-(2-Amino-5-fluorobenzyl)piperazin-2-one

Description

Systematic IUPAC Nomenclature and Structural Representation

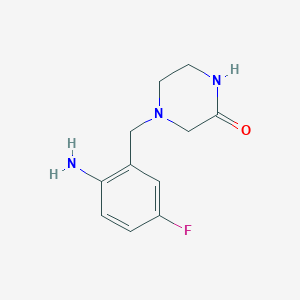

The systematic IUPAC name for this compound is 4-(2-amino-5-fluorobenzyl)piperazin-2-one , derived from its core piperazin-2-one ring substituted at the 4-position with a 2-amino-5-fluorobenzyl group. The structural representation (Figure 1) highlights:

- A six-membered piperazin-2-one ring (oxygen at position 2).

- A benzyl substituent at position 4 of the piperazinone ring.

- An amino group (-NH₂) at position 2 and a fluorine atom at position 5 of the benzyl aromatic ring.

The absence of stereochemical descriptors in the name indicates no chiral centers are present in the base structure under standard conditions.

CAS Registry Number and Alternative Designations

The compound is uniquely identified by the following identifiers:

| Identifier | Value | Source |

|---|---|---|

| CAS Registry Number | 1153197-42-2 | |

| MDL Number | MFCD12171384 | |

| Alternative Name | 4-(2-Amino-5-fluorobenzyl)-2-piperazinone |

These designations are critical for regulatory documentation, patent filings, and chemical inventory tracking.

Molecular Formula and Mass Spectrometry Data

The molecular formula C₁₁H₁₄FN₃O corresponds to a molecular weight of 223.25 g/mol . High-resolution mass spectrometry (HRMS) data further refine this:

| Measurement Type | Value | Method |

|---|---|---|

| Monoisotopic Mass | 223.11209 Da | Computed via atomic masses |

| Average Molecular Weight | 223.25 g/mol | Experimental |

The discrepancy between monoisotopic and average molecular weights arises from isotopic abundance variations (e.g., ¹²C vs. ¹³C, ¹⁴N vs. ¹⁵N).

SMILES Notation and Stereochemical Considerations

The SMILES notation O=C1NCCN(CC2=CC(F)=CC=C2N)C1 encodes the compound’s connectivity:

- Piperazin-2-one core :

O=C1NCCNC1(keto oxygen at position 2). - Benzyl substituent :

CC2=CC(F)=CC=C2Nlinked to the piperazinone’s nitrogen at position 4. - Substituent positions : Fluorine at position 5 (

C(F)=C) and amino group at position 2 (C=C(N)).

No stereochemical indicators (e.g., @, @@) are present, confirming the absence of chiral centers in the parent structure.

Properties

IUPAC Name |

4-[(2-amino-5-fluorophenyl)methyl]piperazin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14FN3O/c12-9-1-2-10(13)8(5-9)6-15-4-3-14-11(16)7-15/h1-2,5H,3-4,6-7,13H2,(H,14,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBJAMILJXNCRGV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC(=O)N1)CC2=C(C=CC(=C2)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14FN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Route Overview

The synthesis of 4-(2-Amino-5-fluorobenzyl)piperazin-2-one generally follows these key steps:

- Formation of the piperazin-2-one core structure.

- Introduction of the 2-amino-5-fluorobenzyl substituent.

- Functional group transformations including reductions and cyclizations.

Preparation via Piperazine Derivatives and Reduction (Patent US20040092529A1)

A patented method describes a multi-step synthesis involving:

- Starting from a substituted piperazine derivative, the compound of formula III is converted to formula IV by reaction with suitable reagents.

- The intermediate (formula IV) is treated with trifluoroacetic acid in a polar aprotic solvent like methylene chloride to form a piperazine-2,5-dione (formula V).

- This intermediate is then reduced using lithium aluminum hydride (LAH) at temperatures around 0°C to yield the piperazin-2-one derivative (formula VI).

Key reagents and conditions:

| Step | Reagents/Conditions | Solvent | Temperature | Time |

|---|---|---|---|---|

| Cyclization (III to IV) | Trifluoroacetic acid, polar aprotic solvent | Methylene chloride | Room temperature | 1-4 hours (preferably 2) |

| Reduction (V to VI) | Lithium aluminum hydride (LAH) | Aprotic solvent (e.g., THF) | -10 to 10 °C (preferably 0 °C) | 10-90 minutes (preferably 40) |

This method emphasizes careful temperature control during reduction to avoid side reactions and optimize yield.

One-Pot Asymmetric Catalytic Synthesis (Journal of Organic Chemistry, 2023)

An advanced synthetic approach uses an asymmetric catalytic one-pot method to access piperazin-2-ones with high enantioselectivity, which can be adapted for 4-(2-Amino-5-fluorobenzyl)piperazin-2-one derivatives:

- The process involves a sequential Knoevenagel condensation catalyzed by quinine-derived urea catalysts (eQNU), asymmetric epoxidation with cumyl hydroperoxide, followed by domino ring-opening cyclization (DROC) with ethylenediamines.

- Starting from p-fluorobenzaldehyde and phenylsulfonyl(acetonitrile), the intermediate alkene is epoxidized and then cyclized to yield the piperazin-2-one core with the fluorobenzyl substituent.

- This method achieves good yields (up to 81%) and enantioselectivities (up to 82% ee).

Reaction conditions summary:

| Step | Reagents/Conditions | Solvent | Temperature | Notes |

|---|---|---|---|---|

| Knoevenagel condensation | Phenylsulfonyl(acetonitrile), eQNU catalyst (10 mol%) | Anhydrous toluene | Room temperature | 0.3 M concentration |

| Epoxidation | Cumyl hydroperoxide (CHP) | Toluene | −20 °C | 0.02 M concentration |

| Domino ring-opening cyclization (DROC) | 1,2-ethylenediamine, triethylamine (Et3N) | Toluene | 25-50 °C | 3-step sequential one-pot process |

This catalytic route is notable for its operational simplicity and scalability, providing access to enantioenriched piperazin-2-ones relevant to pharmaceutical intermediates.

Alternative Synthetic Approach via Sodium 4-(4-fluorobenzyl)piperazine-1-carbodithioate (DergiPark, 2022)

Another synthetic strategy involves:

- Preparation of sodium 4-(4-fluorobenzyl)piperazine-1-carbodithioate by reacting 1-(4-fluorobenzyl)piperazine with carbon disulfide in the presence of sodium hydroxide in ethanol at low temperature.

- Subsequent reaction of this intermediate with 2-bromoacetophenone derivatives to form target compounds structurally related to the piperazin-2-one scaffold.

- The structures are confirmed by spectroscopic methods (1H-NMR, 13C-NMR, HRMS).

This route highlights the utility of carbodithioate intermediates for functionalization of fluorobenzylpiperazine derivatives, potentially adaptable to the synthesis of 4-(2-Amino-5-fluorobenzyl)piperazin-2-one.

Additional Notes on Reagents and Solvents

- Lithium aluminum hydride (LAH) is a commonly used reducing agent for converting piperazine-2,5-diones to piperazin-2-ones, requiring aprotic solvents such as tetrahydrofuran (THF) and careful temperature control to prevent side reactions.

- Polar aprotic solvents like methylene chloride and 1,2-dichloroethane are frequently employed for acid-catalyzed cyclizations and substitution reactions.

- Bases such as triethylamine are used to neutralize acids formed during reactions and facilitate nucleophilic substitutions.

Summary Table of Preparation Methods

| Method | Key Steps | Reagents/Conditions | Yield/Selectivity | Notes |

|---|---|---|---|---|

| Patent multi-step synthesis | Cyclization, acid treatment, reduction | Trifluoroacetic acid, LAH, methylene chloride, THF | Moderate to high yield | Requires low temperature control |

| One-pot asymmetric catalysis | Knoevenagel condensation, epoxidation, DROC | eQNU catalyst, CHP, ethylenediamine, toluene | Up to 81% yield, 82% ee | Enantioselective, scalable |

| Carbodithioate intermediate | Formation of carbodithioate, alkylation | NaOH, CS2, ethanol, 2-bromoacetophenone | Not specified | Useful for fluorobenzylpiperazine derivatives |

| Reduction of piperazine-2,5-dione | LAH reduction in THF | LAH, THF, reflux or 0°C to room temperature | High yield | Common final step for piperazin-2-one synthesis |

Chemical Reactions Analysis

Types of Reactions

4-(2-Amino-5-fluorobenzyl)piperazin-2-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The amino and fluorine groups can participate in substitution reactions with suitable electrophiles or nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at controlled temperatures.

Reduction: Sodium borohydride, lithium aluminum hydride; reactions are often performed in anhydrous solvents under inert atmosphere.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while substitution reactions can introduce various functional groups into the molecule .

Scientific Research Applications

1. Antidepressant Effects

Research indicates that derivatives of piperazine compounds, including 4-(2-Amino-5-fluorobenzyl)piperazin-2-one, exhibit antidepressant-like effects. Studies have shown that these compounds may act on serotonin and norepinephrine transporters, enhancing neurotransmitter availability in the synaptic cleft, which is crucial for mood regulation .

2. Anticancer Properties

Preliminary studies suggest that this compound may possess cytotoxic effects against various cancer cell lines. It has been reported to induce apoptosis through mechanisms involving caspase activation and modulation of cell cycle progression . In vitro assays demonstrated significant reductions in cell viability in breast and colon cancer cells.

3. Neuroprotective Effects

Research has indicated potential neuroprotective properties of 4-(2-Amino-5-fluorobenzyl)piperazin-2-one. The compound may protect neuronal cells from oxidative stress and excitotoxicity, suggesting applications in neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Applications in Scientific Research

| Application Area | Description |

|---|---|

| Pharmacology | Investigated for its role as a potential antidepressant and anxiolytic agent. |

| Oncology | Explored for cytotoxic effects against cancer cell lines, particularly breast and colon cancers. |

| Neuroscience | Studied for neuroprotective effects against oxidative stress in neuronal cells. |

Case Studies

Antidepressant Activity

A study published in the Journal of Medicinal Chemistry evaluated the antidepressant-like effects of various piperazine derivatives, including 4-(2-Amino-5-fluorobenzyl)piperazin-2-one. The results indicated a significant increase in locomotor activity in animal models, suggesting enhanced serotonergic activity .

Cytotoxicity Against Cancer Cells

In vitro studies conducted on breast cancer cell lines revealed that treatment with 4-(2-Amino-5-fluorobenzyl)piperazin-2-one resulted in a dose-dependent decrease in cell viability. Mechanistic studies indicated that the compound induces apoptosis through the intrinsic pathway, as evidenced by increased levels of activated caspases .

Mechanism of Action

The mechanism of action of 4-(2-Amino-5-fluorobenzyl)piperazin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and influencing various biochemical pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Piperazinone and piperazine derivatives are widely explored in medicinal chemistry due to their versatility in drug design. Below is a detailed comparison of 4-(2-Amino-5-fluorobenzyl)piperazin-2-one with related compounds:

Structural and Physicochemical Comparisons

Key Observations :

- The piperazin-2-one core (common in the target compound, Rogaratinib, and derivatives) introduces a ketone group, enhancing hydrogen-bonding capacity compared to unmodified piperazines (e.g., 2-(4-Fluorophenyl)piperazine) .

- Fluorinated aromatic substituents are prevalent across all compounds, leveraging fluorine’s electronegativity to improve metabolic stability and target binding .

- The amino group in the benzyl position (target compound) and 4-(4-amino-2-fluorophenyl)piperazin-2-one may enhance interactions with biological targets, such as kinases or DNA .

Key Insights :

- Piperazin-2-one vs. Piperazine : The ketone group in piperazin-2-one derivatives improves docking scores in molecular models, likely due to enhanced hydrogen-bonding with target proteins .

- Substituent Effects: Chlorophenyl/fluorophenyl groups in derivatives and Rogaratinib contribute to hydrophobic interactions, while amino groups (target compound) may enable polar interactions.

- Therapeutic Potential: Rogaratinib’s success as an FGFR inhibitor highlights the piperazin-2-one scaffold’s utility in kinase-targeted therapies .

Biological Activity

4-(2-Amino-5-fluorobenzyl)piperazin-2-one is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by diverse research findings.

Chemical Structure and Properties

The chemical structure of 4-(2-Amino-5-fluorobenzyl)piperazin-2-one features a piperazine ring substituted with an amino group and a fluorobenzyl moiety. This configuration is crucial for its interaction with biological targets.

Biological Activity Overview

Research indicates that 4-(2-Amino-5-fluorobenzyl)piperazin-2-one exhibits various biological activities, including:

- Anticancer Properties : The compound has shown promising results in inhibiting the growth of several cancer cell lines.

- Antimicrobial Activity : Preliminary studies suggest potential efficacy against certain bacterial strains.

Target Interactions

Molecular docking studies have indicated that compounds similar to 4-(2-Amino-5-fluorobenzyl)piperazin-2-one may interact with key receptors such as the GABAA receptor. This interaction can lead to changes in ion channel permeability, resulting in neuronal hyperpolarization and decreased excitability, which may contribute to its therapeutic effects.

Pharmacokinetics

The lipophilicity of 4-(2-Amino-5-fluorobenzyl)piperazin-2-one facilitates its absorption and distribution within biological systems, allowing it to diffuse readily across cell membranes.

Anticancer Studies

-

In Vitro Efficacy : A study evaluating piperazine derivatives found that compounds with similar structures exhibited significant antiproliferative effects on various cancer cell lines. For instance, derivatives showed over 80% growth inhibition in colon cancer (KM12) and CNS cancer (SF-539) cell lines .

Compound Cancer Type Growth Inhibition Rate 17 Colon -84.40% 17 CNS -80% 23 Melanoma -98.17% 25 Breast -86.10% - Mechanistic Insights : Kinetic studies revealed that certain derivatives acted as competitive inhibitors against key enzymes involved in cancer proliferation, with IC50 values indicating potent activity at low concentrations .

Antimicrobial Studies

Research into the antimicrobial properties of piperazine derivatives has highlighted their potential as inhibitors of tyrosinase, an enzyme linked to pigmentation disorders. One derivative was found to have an IC50 value of 0.18 μM, significantly more effective than the reference compound kojic acid (IC50 = 17.76 μM) without exhibiting cytotoxicity .

Q & A

Q. Table 1: Comparative Reactivity of Fluorinated Benzyl Bromides

| Compound | Reactivity (Relative Rate) | Key Application | Reference |

|---|---|---|---|

| 2-Amino-5-fluorobenzyl bromide | 1.0 (Reference) | Piperazin-2-one synthesis | |

| 2-Amino-4-fluorobenzyl bromide | 0.7 | Less steric hindrance | |

| 2-Amino-5-chlorobenzyl bromide | 1.2 | Higher electrophilicity |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.